molecular formula C13H13F4N3O4 B3247025 Azido-PEG2-TFP ester CAS No. 1807534-87-7

Azido-PEG2-TFP ester

Cat. No.: B3247025
CAS No.: 1807534-87-7
M. Wt: 351.25 g/mol
InChI Key: RCCGBDCYZQZRKR-UHFFFAOYSA-N
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Description

Azido-PEG2-TFP ester is a functionalized compound that contains an azide group, a polyethylene glycol chain, and a tetrafluorophenyl ester group. This compound is widely used in click chemistry, particularly for copper-catalyzed azide-alkyne cycloaddition reactions. The polyethylene glycol chain imparts water solubility and flexibility, while the tetrafluorophenyl ester group reacts with primary and secondary amines, making it a versatile tool in bioconjugation and material science applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG2-TFP ester can be synthesized through a multi-step process involving the functionalization of polyethylene glycol with azide and tetrafluorophenyl ester groups. The general synthetic route involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Azido-PEG2-TFP ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azido-PEG2-TFP ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Azido-PEG2-TFP ester involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Hydrolytic Stability: Tetrafluorophenyl esters are more hydrolytically stable than N-hydroxysuccinimidyl esters.

    Reactivity: Tetrafluorophenyl esters are more reactive towards amines compared to pentafluorophenyl esters, making Azido-PEG2-TFP ester a more efficient crosslinker.

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-(2-azidoethoxy)ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F4N3O4/c14-8-7-9(15)12(17)13(11(8)16)24-10(21)1-3-22-5-6-23-4-2-19-20-18/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCGBDCYZQZRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCN=[N+]=[N-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F4N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801139636
Record name Propanoic acid, 3-[2-(2-azidoethoxy)ethoxy]-, 2,3,5,6-tetrafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807534-87-7
Record name Propanoic acid, 3-[2-(2-azidoethoxy)ethoxy]-, 2,3,5,6-tetrafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807534-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-(2-azidoethoxy)ethoxy]-, 2,3,5,6-tetrafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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